Nitrato de samario hexahidratado

Descripción general

Descripción

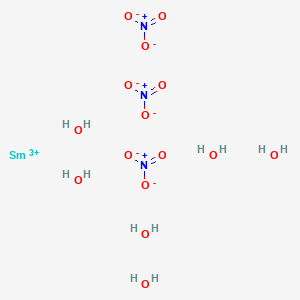

Samarium trinitrate hexahydrate is a chemical compound with the formula Sm(NO₃)₃·6H₂O. It is a slightly brown, odorless crystalline solid that is highly soluble in water. This compound is a source of samarium ions and is commonly used in various scientific and industrial applications due to its unique properties.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Von Pechmann Condensation

One of the prominent uses of samarium trinitrate hexahydrate is as a catalyst in the von Pechmann condensation reaction, which is crucial for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst. Samarium trinitrate serves as an efficient Lewis acid catalyst, facilitating the formation of coumarins, which are important in pharmaceuticals and fragrances .

1.2 Fuel Cell Electrolytes

Samarium trinitrate hexahydrate is also utilized in the synthesis of samarium-doped ceria (SDC), which is employed as an electrolyte in solid oxide fuel cells (SOFCs). The doping enhances ionic conductivity, making SDC a favorable material for improving fuel cell performance .

Material Science Applications

2.1 Optical Materials

The compound is used in the production of optical glasses and thin films due to its unique optical properties. Samarium ions can be incorporated into glass matrices to enhance their optical characteristics, making them suitable for applications in lasers and photonics .

2.2 Rare Earth Polymers

Samarium trinitrate hexahydrate can be used in the development of rare earth polymers that exhibit enhanced thermal stability and mechanical properties. These polymers find applications in various fields including aerospace and automotive industries .

Electronics and Photonics

3.1 Electronic Components

In electronics, samarium trinitrate hexahydrate is involved in the fabrication of electronic components like capacitors and resistors due to its dielectric properties. The compound contributes to improving the performance and reliability of these components .

3.2 Laser Technology

Samarium compounds are used in laser technology, particularly in solid-state lasers where they serve as dopants to improve laser efficiency and output quality. The incorporation of samarium into laser materials enhances their performance by providing specific energy levels that facilitate laser action .

Environmental Applications

4.1 Catalysts for Environmental Protection

The compound plays a role in environmental applications as a catalyst for processes aimed at reducing pollutants from industrial emissions. Its catalytic properties make it suitable for use in environmental protection technologies, particularly in catalytic converters .

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

Samarium trinitrate hexahydrate, also known as Samarium (III) nitrate hexahydrate, primarily targets the solid oxide regenerative fuel cells . It is used as a Lewis acid catalyst in the synthesis of a variety of materials .

Mode of Action

The compound interacts with its targets by acting as a catalyst . It is used in the synthesis of a nitrate precursor solution, which can be used as a nanocatalyst in the solid oxide regenerative fuel cells .

Biochemical Pathways

The compound affects the synthesis pathway of the nitrate precursor solution. This solution is used as a nanocatalyst in the solid oxide regenerative fuel cells . The downstream effects of this pathway include the formation of coumarin derivatives and Sm-doped ceria .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if it were to enter a biological system .

Result of Action

The result of the compound’s action is the formation of a nitrate precursor solution . This solution can be used as a nanocatalyst in the solid oxide regenerative fuel cells . Additionally, it is used for the preparation of samarium doped ceria, which can be used in the fabrication of electrolytes for fuel cells .

Action Environment

The action of Samarium trinitrate hexahydrate is influenced by environmental factors such as temperature and the presence of other compounds. For example, the synthesis of the nitrate precursor solution requires a specific temperature . Furthermore, the compound’s stability and efficacy as a catalyst can be affected by the presence of other compounds in the reaction mixture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Samarium trinitrate hexahydrate is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:

Sm(OH)3+3HNO3→Sm(NO3)3+3H2O

The resulting samarium trinitrate is then crystallized from the solution to obtain the hexahydrate form.

Industrial Production Methods

In industrial settings, the production of samarium trinitrate hexahydrate involves the controlled reaction of samarium oxide or samarium hydroxide with nitric acid. The reaction mixture is then subjected to evaporation and crystallization processes to yield the hexahydrate crystals. The purity of the final product is ensured through various purification techniques, including recrystallization and filtration.

Análisis De Reacciones Químicas

Types of Reactions

Samarium trinitrate hexahydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form samarium oxide.

Reduction: It can be reduced to lower oxidation states of samarium.

Substitution: It can participate in substitution reactions where the nitrate groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Heating samarium trinitrate hexahydrate in the presence of oxygen can lead to the formation of samarium oxide.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used to reduce samarium trinitrate hexahydrate.

Substitution: Various ligands, such as phosphates or sulfates, can be used to replace the nitrate groups under appropriate conditions.

Major Products Formed

Oxidation: Samarium oxide (Sm₂O₃)

Reduction: Lower oxidation state samarium compounds

Substitution: Samarium phosphate, samarium sulfate, etc.

Comparación Con Compuestos Similares

Similar Compounds

- Neodymium trinitrate hexahydrate

- Europium trinitrate pentahydrate

- Yttrium trinitrate hexahydrate

- Praseodymium trinitrate hexahydrate

- Dysprosium trinitrate hydrate

Uniqueness

Samarium trinitrate hexahydrate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to other rare earth nitrates, it exhibits distinct catalytic activity and reactivity patterns, making it particularly useful in certain synthetic and industrial applications. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.

Actividad Biológica

Samarium trinitrate hexahydrate (Sm(NO₃)₃·6H₂O) is an inorganic compound of samarium, a rare earth element. This compound has garnered attention for its potential biological applications, particularly in the fields of catalysis and materials science. The biological activity of samarium compounds, including trinitrate hexahydrate, is an area of active research due to their unique properties.

Samarium trinitrate hexahydrate is a white crystalline solid that decomposes at 50°C to form anhydrous samarium(III) nitrate. It is soluble in water and forms various complexes with organic molecules, which can enhance its biological activity. The compound's synthesis typically involves the reaction of samarium hydroxide with nitric acid:

Biological Activity

The biological activity of samarium trinitrate hexahydrate can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that samarium compounds may exhibit antioxidant properties, which are critical in mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of cardiovascular health, where oxidative stress plays a significant role in disease progression.

2. Catalytic Applications

Samarium trinitrate hexahydrate serves as a Lewis acid catalyst in various organic reactions, including the synthesis of complex organic molecules. Its ability to facilitate chemical reactions enhances its utility in medicinal chemistry and material science.

3. Toxicological Profile

The toxicological data for samarium trinitrate hexahydrate reveal that it may cause skin and eye irritation upon exposure. The LD50 value for oral ingestion in rats is reported to be approximately 2900 mg/kg, indicating moderate toxicity. However, there are no significant findings regarding carcinogenicity or mutagenicity associated with this compound .

Case Study 1: Organic Nitrate Therapy

A study explored the effects of organic nitrates on cardiovascular health, highlighting the potential role of samarium compounds in enhancing vasodilation through nitric oxide (NO) signaling pathways. The findings suggest that samarium trinitrate hexahydrate could contribute to improving vascular function by increasing cGMP levels, which relaxes vascular smooth muscle .

Case Study 2: Synthesis and Characterization

Another research effort focused on the synthesis of luminescent materials using samarium(III) compounds, including trinitrate hexahydrate. The study demonstrated that these compounds could be effectively utilized in developing new photonic devices due to their unique luminescent properties .

Data Table: Comparative Analysis of Samarium Compounds

| Property | Samarium Trinitrate Hexahydrate | Other Samarium Compounds |

|---|---|---|

| Chemical Formula | Sm(NO₃)₃·6H₂O | Sm₂O₃ (Samarium Oxide) |

| Solubility | Soluble in water | Insoluble in water |

| LD50 (Oral, Rat) | 2900 mg/kg | Variable (depends on compound) |

| Biological Activity | Antioxidant, Catalytic | Varies by specific compound |

| Toxicity | Moderate | Varies |

Propiedades

IUPAC Name |

samarium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCOFJGRHQAIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160242 | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-83-6 | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.